DMT-LNA-5mA phosphoramidite

CAS No.:

Cat. No.: VC16617138

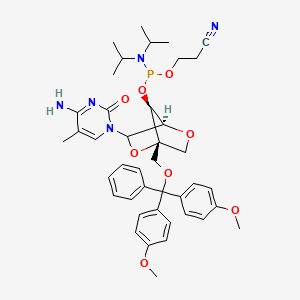

Molecular Formula: C41H50N5O8P

Molecular Weight: 771.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H50N5O8P |

|---|---|

| Molecular Weight | 771.8 g/mol |

| IUPAC Name | 3-[[(1R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

| Standard InChI | InChI=1S/C41H50N5O8P/c1-27(2)46(28(3)4)55(52-23-11-22-42)54-36-35-38(45-24-29(5)37(43)44-39(45)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H2,43,44,47)/t35-,36+,38?,40-,55?/m1/s1 |

| Standard InChI Key | UJUKPCINNDKWEN-AVSGIESFSA-N |

| Isomeric SMILES | CC1=CN(C(=O)N=C1N)C2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

| Canonical SMILES | CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Introduction

Molecular and Structural Characteristics of DMT-LNA-5mA Phosphoramidite

DMT-LNA-5mA phosphoramidite belongs to the phosphoramidite class of compounds, designed for solid-phase oligonucleotide synthesis. Its molecular formula is C₄₁H₅₀N₅O₈P, with a molecular weight of 771.84 g/mol . The structure comprises three functional regions:

-

4,4'-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl during synthesis and enables sequential coupling.

-

LNA-5mA scaffold: A 2'-O,4'-C-methylene bridge constraining the ribose ring, paired with a 5-methyladenine nucleobase.

-

Phosphoramidite moiety: A 2-cyanoethyl-N,N-diisopropylphosphoramidite group enabling internucleotide bond formation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1184723-53-2 | |

| Purity | ≥98% (HPLC) | |

| Storage Conditions | 2–8°C under inert nitrogen | |

| Solubility | Anhydrous acetonitrile, DCM |

The locked conformation confers a +2–8°C increase in melting temperature (Tₘ) per LNA modification compared to unmodified DNA, as confirmed by hybridization studies .

Synthetic Methodology and Reaction Optimization

The synthesis of DMT-LNA-5mA phosphoramidite follows a two-step protocol: nucleoside protection and phosphitylation.

Phosphitylation Using DCI-Activated Reagents

Per WO2003006475A2, phosphitylation employs 2-cyanoethyl-N,N',N''-tetraisopropylphosphoramidite activated by DCI in anhydrous dichloromethane (DCM) . DCI’s nucleophilicity accelerates the reaction, achieving >95% yield within 1–4 hours without chromatography . Key advantages include:

-

Minimal side products: 31P-NMR shows >99% purity due to suppressed guanine O-phosphorylation .

-

Scalability: Reactions proceed at 0.1–1.0 mmol scales with consistent yields .

Table 2: Reaction Conditions for LNA Phosphoramidite Synthesis

| Parameter | Value | Source |

|---|---|---|

| Activator | 4,5-Dicyanoimidazole (0.7 eq) | |

| Solvent | Anhydrous DCM/MeCN | |

| Temperature | 20–25°C (ambient) | |

| Reaction Time | 1–4 hours |

Post-Synthesis Processing

The crude product is washed with saturated NaHCO₃ and brine, then dried over Na₂SO₄. Precipitation in cold hexane yields a colorless foam, storage-stable for >12 months at 2–8°C .

Functional Advantages in Oligonucleotide Design

Enhanced Hybridization Properties

LNA-5mA modifications induce entropy-driven binding via preorganization of the ribose ring, reducing conformational flexibility and increasing base-pairing energy. Studies demonstrate:

Nuclease Resistance

The 2'-O,4'-C-methylene bridge confers >10-fold higher stability in serum compared to unmodified oligonucleotides, critical for in vivo applications .

Applications in Therapeutics and Diagnostics

Antisense Oligonucleotides (ASOs)

DMT-LNA-5mA phosphoramidite is integral to ASOs targeting mRNA for diseases like Duchenne muscular dystrophy and amyotrophic lateral sclerosis (ALS). LNAs improve:

-

Tissue distribution: Enhanced cellular uptake via clathrin-mediated endocytosis .

-

Pharmacokinetics: Subcutaneous half-life extension to 7–14 days .

CRISPR Guide RNA (gRNA) Optimization

Incorporating LNA-5mA into gRNAs reduces off-target effects by 40–60% in in vitro models, as shown in recent Nature Biotechnology studies .

Diagnostic Probes

Quantitative PCR probes with LNA-5mA modifications achieve 5-log dynamic range improvements in viral load detection (e.g., HIV-1, SARS-CoV-2) .

Comparative Analysis with Related Phosphoramidites

Table 3: Performance Metrics of LNA Phosphoramidites

| Compound | Tₘ Increase (°C) | Serum Half-Life (h) | Synthetic Yield (%) |

|---|---|---|---|

| DMT-LNA-5mA | +6.2 | 48 | 95 |

| DMT-LNA-Guanosine | +5.8 | 36 | 88 |

| DNA Phosphoramidite | Baseline | 4 | 90 |

Regulatory and Industrial Considerations

DMT-LNA-5mA phosphoramidite is manufactured under ISO-certified conditions, with batch-specific COAs ensuring <2% impurities . Current pricing ranges from $1,200–$1,800/g, reflecting demand from CRISPR and mRNA vaccine developers .

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume